The compound can be identified by its chemical formula and has been associated with various research studies focusing on its biological properties and synthesis methods. It falls under the category of piperazine derivatives, often explored for their roles as pharmacological agents, particularly in treating mental health disorders and other medical conditions.
The synthesis of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine typically involves several key steps:
The specific parameters such as temperature, time, and solvent choice can significantly affect the yield and purity of the final product.
The molecular structure of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine can be described as follows:
The compound's structure can be represented using various notations:
Nc1ccc(NC(=O)N2CCN(CC2)c2ccccc2F)cc1
InChI=1S/C17H19FN4O/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)
This representation highlights the connectivity between atoms, providing insights into its potential reactivity and interactions with biological targets.
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's properties to enhance its biological activity or selectivity.
The mechanism of action for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine primarily involves interactions with neurotransmitter systems. Research indicates that it may influence serotonin receptors or other neurotransmitter pathways relevant to mood regulation and cognitive function.
Studies have shown that similar piperazine derivatives exhibit binding affinities for serotonin receptors, which suggests that this compound may modulate neurotransmission in a manner conducive to therapeutic effects in psychiatric disorders.
A comprehensive analysis of the physical and chemical properties includes:
These properties are critical for understanding how the compound behaves in biological systems and its potential routes of administration.
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine has several scientific applications:
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) is a disubstituted piperazine derivative with the molecular formula C₁₆H₁₈FN₃ and a molecular weight of 271.339 g/mol [1]. This compound exemplifies strategic medicinal chemistry approaches targeting neuromodulatory receptors. Its structural architecture combines a piperazine core with fluorinated and aminated aromatic systems, positioning it as a candidate for central nervous system (CNS) drug development. The molecule’s commercial availability for research use highlights its relevance in probing novel neuropharmacological pathways, particularly trace amine-associated receptor 1 (TAAR1)-mediated signaling [1] [3].
- Species-specific profiling: Human TAAR1 exhibits divergent ligand selectivity versus rodent orthologues [10].
- Signaling bias mapping: Quantifying Gαs vs. Gαq activation could optimize therapeutic signaling pathways.
- Peripheral activity screening: Assess interactions with peripheral TAAR1 isoforms influencing metabolic functions [8].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1